Songorine
Overview
Description
Songorine is a diterpenoid alkaloid isolated from the roots of plants belonging to the genus Aconitum, particularly Aconitum szechenyianum Gay . This compound has been studied for its unique chemical structure and potential therapeutic applications, including its effects on the central nervous system and its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of songorine involves several steps, starting from a tricyclic ester intermediate . The tricyclic ester is reduced with lithium aluminum hydride to form a primary alcohol, which is then oxidized to an aldehyde using N,N’-dicyclohexylcarbodiimide, dimethyl sulfoxide, and pyridine in anhydrous benzene . The aldehyde is treated with a Grignard reagent to form a mixture of diastereoisomers, which is then converted to an exo-benzenesulfonyl aziridine . This aziridine undergoes acetolysis to yield the desired this compound intermediate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Songorine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: N,N’-dicyclohexylcarbodiimide, dimethyl sulfoxide, and pyridine in anhydrous benzene.
Reduction: Lithium aluminum hydride.
Substitution: Grignard reagents and benzenesulfonyl azide.
Major Products
The major products formed from these reactions include primary alcohols, aldehydes, and aziridines, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Songorine has been studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound for studying the synthesis and reactions of diterpenoid alkaloids.
Biology: Investigated for its effects on neuronal activity and synaptic transmission.
Medicine: Explored for its potential to treat cardiac arrhythmia, inflammatory diseases, and wound healing.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Songorine exerts its effects primarily through interactions with gamma-aminobutyric acid (GABA) receptors in the brain . It acts as a non-competitive antagonist at GABA-A receptors, enhancing excitatory synaptic transmission . Additionally, this compound has been shown to inhibit oxidative stress-related inflammation through the PI3K/AKT/NRF2 signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Aconitine: Another diterpenoid alkaloid from the Aconitum genus, known for its potent neurotoxic effects.
Songoramine: A structurally similar compound isolated from Aconitum karakolicum.
Karaconitine: A C19-norditerpenoid alkaloid from Aconitum karakolicum.
Uniqueness
Songorine is unique due to its specific interactions with GABA receptors and its potential therapeutic applications without adverse sedative or psychomotor effects . Its ability to enhance excitatory synaptic transmission and inhibit inflammation sets it apart from other similar compounds .
Properties
IUPAC Name |
11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOSLVQFGANWTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509-24-0 | |
Record name | 509-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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